molecular formula C12H18N2O B14814501 3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylaniline

3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14814501
M. Wt: 206.28 g/mol
InChI Key: ZVYMWQNUXAEJBE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylaniline is an organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of aniline derivatives followed by cyclopropanation and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding nitro or carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylaniline: shares structural similarities with other aniline derivatives, such as:

Uniqueness

The presence of the cyclopropoxy group in this compound distinguishes it from other similar compounds. This unique structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(aminomethyl)-2-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C12H18N2O/c1-14(2)11-5-3-4-9(8-13)12(11)15-10-6-7-10/h3-5,10H,6-8,13H2,1-2H3

InChI Key

ZVYMWQNUXAEJBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1OC2CC2)CN

Origin of Product

United States

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